1-(2,2-Dimethoxyethyl)-3-methylbenzene
Overview
Description
1-(2,2-Dimethoxyethyl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a 2,2-dimethoxyethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzyl chloride with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the 2,2-dimethoxyethyl group. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts under controlled temperatures and pressures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-3-methylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethoxyethyl)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the 2,2-dimethoxyethyl and methyl groups, which activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-3-methylbenzene can be compared with similar compounds such as:
1-(2,2-Dimethoxyethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
3-Methylbenzyl alcohol: Contains a hydroxyl group instead of the 2,2-dimethoxyethyl group, leading to different chemical properties and uses.
1-(2,2-Dimethoxyethyl)-4-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-5-4-6-10(7-9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQCSJRITDBZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564368 | |
Record name | 1-(2,2-Dimethoxyethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134769-80-5 | |
Record name | 1-(2,2-Dimethoxyethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134769-80-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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